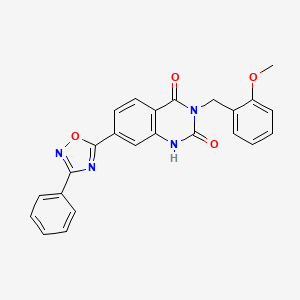

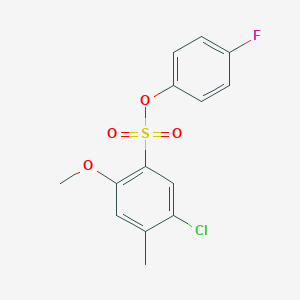

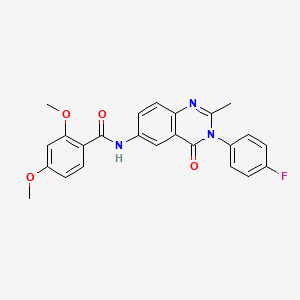

4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Proton Exchange Membranes for Fuel Cells

One prominent application of derivatives related to "4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate" involves their use in creating advanced proton exchange membranes (PEMs) for fuel cells. Research by Kim, Robertson, and Guiver (2008) highlights the synthesis of new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for copolymerization, resulting in comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These copolymers exhibited high proton conductivity and were characterized by various analytical techniques, demonstrating their potential as effective PEM materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Advanced Materials for Electrochemical Devices

Further development in this field by Wang et al. (2012) involved the synthesis of copoly(arylene ether sulfone)s containing methoxyphenyl groups through aromatic nucleophilic substitution polycondensation. After modifications, these copolymers were used to create flexible and tough membranes with high proton conductivities and low methanol permeabilities, indicating their applicability in direct methanol fuel cells and other electrochemical devices (Wang et al., 2012).

Synthesis and Chemical Reactivity Studies

The chemical reactivity and intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols were explored by Wit, Woldhuis, and Cerfontain (2010). Their research provides insights into the mechanism of sulfonation involving compounds structurally related to "4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate," highlighting the role of these intermediates in organic synthesis and potentially guiding the development of novel synthetic routes for related compounds (Wit, Woldhuis, & Cerfontain, 2010).

Novel Sulfonated Polymers for Proton Exchange Membranes

Li et al. (2009) contributed to the development of novel sulfonated poly(ether ether ketone) polymers with high selectivity for direct methanol fuel cell applications. Their work focused on synthesizing bisphenol monomers and copolymerization to achieve polymers with enhanced ion-exchange capacities, proton conductivities, and methanol permeabilities, underlining the application potential of sulfonated aromatic compounds in energy conversion technologies (Li et al., 2009).

Propriétés

IUPAC Name |

(4-fluorophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFO4S/c1-9-7-13(19-2)14(8-12(9)15)21(17,18)20-11-5-3-10(16)4-6-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNVOKOSYRGFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2947429.png)

![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)

![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)

![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)

![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)